(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
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Overview
Description
(4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is an organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone ring fused with phenyl and methylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The phenyl and methylphenyl groups are introduced via substitution reactions, often using Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are commonly used.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Pyridazinone derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Biochemistry: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Agriculture: It is explored for use in agrochemicals as herbicides or pesticides.
Pharmaceuticals: The compound serves as a precursor in the synthesis of various therapeutic agents.
Mechanism of Action
The mechanism of action of (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
(3-Methylphenyl)phenylmethanone: Similar in structure but lacks the pyridazinone ring, leading to different chemical properties and biological activities.
Pyridazinone Derivatives: Compounds like 3-(2H)-pyridazinone exhibit similar core structures but with varying substituents, affecting their pharmacological profiles.
Uniqueness: (4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
(4-methylphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-9-11-16(12-10-14)18(21)20-13-5-8-17(19-20)15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZDXOTAWYART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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